6-Bromo-3-iodopyridin-2-ol

Chemoselectivity Sequential Coupling Orthogonal Reactivity

6-Bromo-3-iodopyridin-2-ol (CAS 1820674-50-7) delivers a hierarchy of reactive sites—the large reactivity gap between C–I and C–Br bonds enables >95% chemoselectivity in the first coupling, eliminating complex mixtures seen with symmetrical dihalides. The 3-iodo/6-bromo substitution pattern permits programmed sequential Suzuki couplings to access 2,3,6-trisubstituted pyridines for kinase inhibitors and crop protection agents. Ideal for modular probe construction via the OH/I/Br handles.

Molecular Formula C5H3BrINO
Molecular Weight 299.89 g/mol
CAS No. 1820674-50-7
Cat. No. B1528167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodopyridin-2-ol
CAS1820674-50-7
Molecular FormulaC5H3BrINO
Molecular Weight299.89 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)Br)I
InChIInChI=1S/C5H3BrINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
InChIKeyCNGPOXHRQJBFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodopyridin-2-ol (CAS: 1820674-50-7): Strategic Orthogonal Dihalide Scaffold for Programmable Sequential Coupling


6-Bromo-3-iodopyridin-2-ol (CAS: 1820674-50-7) is a heterocyclic building block featuring a pyridin-2-ol core with bromine and iodine substituents at the 6- and 3-positions, respectively . This specific substitution pattern, coupled with the tautomeric hydroxyl/amide functionality, endows the compound with a hierarchy of reactive sites critical for programmable, stepwise functionalization in complex molecule synthesis [1]. The intrinsic differential reactivity between the C–I and C–Br bonds enables chemoselective cross-coupling, allowing for the sequential introduction of distinct molecular fragments with high fidelity, a capability not readily achieved with symmetrical dihalo- or less differentiated halo-heteroaromatic alternatives [2].

Why Generic Halo-Pyridine Scaffolds Cannot Replace 6-Bromo-3-iodopyridin-2-ol in Multi-Step Synthesis


Substituting 6-Bromo-3-iodopyridin-2-ol with a simpler analog like a dibromo-, dichloro-, or bromo-chloro-pyridinol introduces significant synthetic liabilities. These symmetrical or less-differentiated dihalides lack the necessary hierarchy of bond reactivity, often resulting in complex mixtures of mono- and di-coupled products, poor regiocontrol, and a fundamental inability to program sequential coupling events [1]. For instance, while a bromo-chloro analog may exhibit some differential reactivity, the large reactivity gap between C–I and C–Br bonds provides a superior kinetic window for achieving >95% chemoselectivity in the first coupling, a margin that is difficult to attain with other halogen pairs [2]. Therefore, selection of the 6-bromo-3-iodo substitution pattern is not a matter of trivial preference but a strategic decision that directly determines the feasibility, yield, and purity of multi-step synthetic routes, particularly when a sequential double-coupling strategy is required to overcome intrinsic electronic biases .

Quantitative Differentiation Guide: 6-Bromo-3-iodopyridin-2-ol vs. In-Class Comparators


Chemoselective C–I vs. C–Br Suzuki Coupling

The presence of both iodine and bromine atoms on the pyridine ring creates a well-defined reactivity gradient. The C–I bond undergoes oxidative addition to Pd(0) catalysts at a significantly faster rate than the C–Br bond. This kinetic differentiation enables a high-yielding, chemoselective first coupling at the 3-position (iodine site), leaving the 6-position (bromine site) intact for a subsequent, second orthogonal coupling. This is a defining feature that enables the sequential introduction of distinct aryl/alkenyl groups, a process that is challenging or impossible with symmetrical dihalides [1]. Comparative studies on similar bromoiodo heteroaromatics (e.g., 2-bromo-3-iodopyridine) demonstrate that this chemoselectivity can be exploited with excellent regiocontrol to overcome the intrinsic electronic bias of the ring, a finding that directly informs the utility of the 6-bromo-3-iodo pattern [2].

Chemoselectivity Sequential Coupling Orthogonal Reactivity Medicinal Chemistry

Electronic Bias Override for Non-Native Regioselectivity

The intrinsic electronic nature of the pyridine ring strongly favors nucleophilic substitution or cross-coupling at the 2- and 4-positions, often making functionalization at the 3-position difficult. The presence of a reactive iodine atom at the 3-position in 6-Bromo-3-iodopyridin-2-ol provides a strategic 'handle' to overcome this inherent electronic bias. This allows for the installation of a desired group at a site that would be otherwise deactivated or less favored. Research on analogous bromoiodopyridine systems explicitly demonstrates that this strategy can be used to 'overcome the intrinsic electronic bias of the pyridine ring' [1]. This is a significant advantage over other regioisomers like 2-bromo-5-iodopyridine or 6-bromo-2-iodopyridin-3-ol, which, while also useful, are tailored for different substitution patterns and do not offer the same solution for 3-position functionalization adjacent to a directing hydroxyl group .

Regioselectivity Electronic Effects Substitution Pattern Cross-Coupling

Chlorinated Analog Comparison: Lower Reactivity and Narrower Synthetic Window

A logical comparator for procurement might be a chloro-bromo analog such as 6-bromo-2-chloropyridin-3-ol, which is commercially available. The key differentiator is the significantly lower reactivity of the C–Cl bond compared to the C–I bond in Pd-catalyzed cross-couplings. The oxidative addition of C–I bonds is orders of magnitude faster than C–Cl under mild conditions [1]. While specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands) have been developed for aryl chlorides, they add cost, require more forcing conditions (higher temperatures), and often exhibit narrower substrate scopes [1]. This makes the chloro analog less suitable for a sequential, one-pot coupling strategy involving sensitive functional groups, whereas the reactivity gap between C–I and C–Br in 6-Bromo-3-iodopyridin-2-ol provides a much wider operational window for achieving chemoselectivity with standard catalysts [2].

C–Cl Activation Catalyst Requirements Synthetic Efficiency Comparative Reactivity

The Critical Role of the Hydroxyl Group: Directing Synthesis and Enabling Further Derivatization

The 2-hydroxyl group is not a passive spectator; it is a key functional handle that differentiates this compound from non-hydroxylated analogs like 5-bromo-2-iodopyridine . This group participates in keto-enol tautomerism (existing as a pyridin-2-ol or pyridin-2-one), which can influence reactivity and, more importantly, serves as a site for further derivatization (e.g., alkylation, acylation, phosphorylation) . Analogs lacking this group (e.g., 5-bromo-2-iodopyridine) cannot be used to install prodrug moieties, metal-chelating groups, or other functionalities essential for downstream applications without additional synthetic steps . The hydroxyl group can also act as a directing group in certain metal-catalyzed reactions, providing an additional layer of regiocontrol .

Tautomerism Directing Group Phosphorylation Prodrugs Metal Chelation

High-Value Application Scenarios for 6-Bromo-3-iodopyridin-2-ol Based on Demonstrated Differentiation


Medicinal Chemistry: Synthesis of Unsymmetrical 2,3,6-Trisubstituted Pyridine Libraries

The orthogonal reactivity of the 3-iodo and 6-bromo groups allows for the sequential introduction of two different aryl or alkenyl groups via successive Suzuki-Miyaura couplings. This enables the rapid generation of diverse libraries of 2,3,6-trisubstituted pyridines, a core motif in numerous kinase inhibitors and other drug candidates. This 'double-coupling' approach on a single scaffold is demonstrably more efficient than stepwise halogenation and coupling cycles [1].

Agrochemical Discovery: Generating Patentable Biaryl Pyridine Scaffolds

The ability to selectively functionalize the 3-position in the presence of a 6-bromo group, overriding the typical electronic bias of the pyridine ring, is crucial for accessing novel biaryl pyridine structures for crop protection agents . This specific substitution pattern allows chemists to explore a distinct and often less crowded region of chemical space, enhancing the likelihood of discovering new active ingredients with unique modes of action and strengthening intellectual property positions.

Materials Science: Synthesis of π-Conjugated Oligomers and Polymers with Precise Monomer Sequence

The programmed, stepwise installation of aryl/alkenyl groups on 6-Bromo-3-iodopyridin-2-ol provides a route to sequence-defined oligomers and polymers. The initial coupling at the more reactive 3-iodo position can be used to attach a first chromophore or conjugated unit, followed by a second coupling at the 6-bromo position to introduce a second functional moiety [1]. This level of control over monomer sequence is essential for tuning the optoelectronic properties of advanced materials like organic light-emitting diodes (OLEDs) [2].

Chemical Biology: Synthesis of Multifunctional Probe Molecules

The three distinct functional handles (OH, I, Br) enable the construction of sophisticated probe molecules. The hydroxyl group can be used to attach a biotin tag or a fluorophore. The iodine handle allows for the chemoselective introduction of a bioorthogonal reporter group (e.g., an alkyne via Sonogashira coupling). Finally, the bromine handle can be used in a subsequent cross-coupling to attach a target-binding ligand. This level of modularity, enabled by the compound's specific reactivity hierarchy, is invaluable for creating tools to study complex biological systems [1].

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